

An In-Depth Technical Guide to Y-23684: A Novel Anxiolytic Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Y-23684

Cat. No.: B1683440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and synthesis of **Y-23684**, a potent and selective anxiolytic agent. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

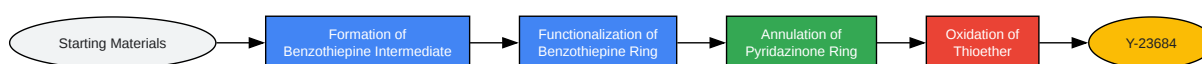
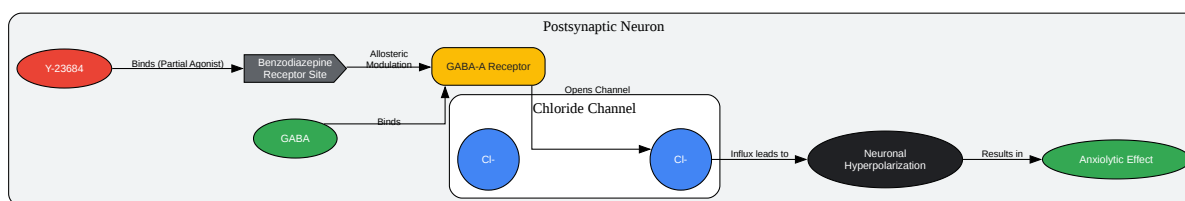
Chemical Structure and Properties

Y-23684 is a nonbenzodiazepine anxiolytic with a unique chemical architecture. Its core structure is a benzothiepine[5,4-c]pyridazine system.

Identifier	Value
IUPAC Name	2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepine[5,4-c]pyridazin-3(2H)-one 7-oxide
SMILES	<chem>O=S1c2ccccc2-c3c(c(C=O)n(n3)c4ccc(Cl)cc4)CC1</chem>
CAS Number	118288-67-8
Molecular Formula	C ₁₈ H ₁₃ ClN ₂ O ₂ S
Molecular Weight	356.83 g/mol

Mechanism of Action and Signaling Pathway

Y-23684 functions as a partial agonist at the benzodiazepine receptor (BZR) site on the γ -aminobutyric acid type A (GABA-A) receptor.[1] Unlike full agonists, which elicit a maximal response, partial agonists like **Y-23684** produce a submaximal effect, which may contribute to its favorable side-effect profile.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. By acting on the BZR site, **Y-23684** allosterically modulates the GABA-A receptor, enhancing the effect of GABA and promoting an anxiolytic effect.[2]



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References

- 1. Studies on the synthesis of condensed pyridazine derivatives. IV. Synthesis and anxiolytic activity of 2-aryl-5,6-dihydro-(1)benzothiepine[5,4- c]pyridazin-3(2H)-ones and related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Y-23684: A Novel Anxiolytic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683440#y-23684-chemical-structure]

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Address: 3281 E Guasti Rd

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